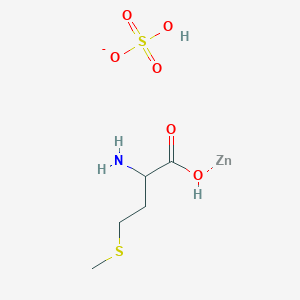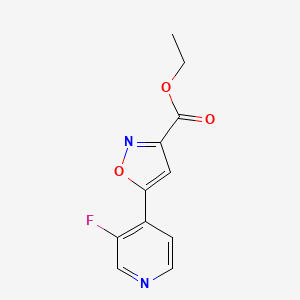
4-(3-Azetidinyl)isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Azetidinyl)isoquinoline is a heterocyclic compound that features a unique structure combining an isoquinoline moiety with an azetidine ring Isoquinoline is a benzopyridine, consisting of a benzene ring fused to a pyridine ring, while azetidine is a four-membered nitrogen-containing ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Azetidinyl)isoquinoline can be achieved through several methods. One common approach involves the cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst . Another method is the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions to produce isoquinoline derivatives .
Industrial Production Methods: Industrial production of isoquinoline derivatives often involves the extraction from coal tar, followed by fractional crystallization of the acid sulfate . More advanced methods include the use of microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts to achieve greener and more sustainable processes .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(3-Azetidinyl)isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: It can undergo electrophilic substitution reactions, such as bromination, to form 4-bromo-isoquinoline.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Bromine in nitrobenzene for bromination reactions.
Major Products:
Oxidation: Isoquinoline N-oxide.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: 4-bromo-isoquinoline.
Applications De Recherche Scientifique
4-(3-Azetidinyl)isoquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers and as a precursor in the synthesis of various fine chemicals.
Mécanisme D'action
The mechanism of action of 4-(3-Azetidinyl)isoquinoline involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to participate in various biochemical processes. It can act as an inhibitor or modulator of enzymes and receptors, influencing cellular pathways and exerting its effects .
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetrahydroisoquinoline: Shares the isoquinoline core but lacks the azetidine ring.
Quinoline: A structural isomer of isoquinoline with different reactivity and applications.
Azetidine: A simpler four-membered nitrogen-containing ring without the isoquinoline moiety.
Uniqueness: 4-(3-Azetidinyl)isoquinoline is unique due to the combination of the isoquinoline and azetidine rings, which imparts distinct chemical and biological properties. The presence of the azetidine ring enhances its reactivity and potential as a versatile building block in organic synthesis and drug design .
Propriétés
Formule moléculaire |
C12H12N2 |
|---|---|
Poids moléculaire |
184.24 g/mol |
Nom IUPAC |
4-(azetidin-3-yl)isoquinoline |
InChI |
InChI=1S/C12H12N2/c1-2-4-11-9(3-1)5-14-8-12(11)10-6-13-7-10/h1-5,8,10,13H,6-7H2 |
Clé InChI |
LMFKPVCOHZBFJQ-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)C2=CN=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 5-[4-(1-Pyrazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13691746.png)

![N''-{[2-(Difluoromethoxy)phenyl]methyl}guanidine](/img/structure/B13691753.png)




![5-Bromo-4-[2-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13691790.png)





